2,3-Dimethoxypyridine
Overview
Description
2,3-Dimethoxypyridine is a heterocyclic organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where two methoxy groups are substituted at the 2nd and 3rd positions of the pyridine ring. This compound is known for its utility in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-hydroxypyridine with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme interactions.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-dimethoxypyridine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved often include enzyme inhibition or activation, leading to downstream biological effects .
Comparison with Similar Compounds
- 2-Methoxypyridine
- 3-Methoxypyridine
- 2,6-Dimethoxypyridine
- 3,5-Dimethoxypyridine
Comparison: 2,3-Dimethoxypyridine is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to other methoxypyridines, it exhibits distinct properties in terms of solubility, boiling point, and reactivity towards nucleophiles and electrophiles .
Properties
IUPAC Name |
2,3-dimethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUHPERZCBUMRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405309 | |
Record name | 2,3-Dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52605-97-7 | |
Record name | 2,3-Dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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